-Methoxy-3-nitropyridine hydrochloride is an organic compound synthesized through various methods, including nitration of 4-methoxypyridine with concentrated nitric acid or fuming nitric acid. The resulting product is then purified and converted to its hydrochloride salt form using hydrochloric acid.
Researchers have employed various techniques to characterize 4-methoxy-3-nitropyridine hydrochloride, including:
While the specific applications of 4-methoxy-3-nitropyridine hydrochloride are still under investigation, researchers have explored its potential in various areas, including:
4-Methoxy-3-nitropyridine hydrochloride is a chemical compound with the molecular formula C₆H₇ClN₂O₃ and a molecular weight of approximately 190.58 g/mol. It appears as a yellow to orange crystalline solid and is known for its moisture sensitivity. The compound is classified under pyridine derivatives and is recognized for its potential applications in various fields, including medicinal chemistry and material science .
There is no documented information on the mechanism of action of 4-Methoxy-3-nitropyridine hydrochloride.*
Research indicates that 4-Methoxy-3-nitropyridine hydrochloride exhibits biological activity, particularly in the realm of pharmacology. Its derivatives have been studied for their potential as:
The synthesis of 4-Methoxy-3-nitropyridine hydrochloride typically involves the following methods:
4-Methoxy-3-nitropyridine hydrochloride has several applications, including:
Studies on the interactions of 4-Methoxy-3-nitropyridine hydrochloride with biological systems have shown:
Several compounds share structural similarities with 4-Methoxy-3-nitropyridine hydrochloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Nitropyridine | Nitropyridine | Lacks methoxy group; used as an intermediate in synthesis. |
| 4-Methoxypyridine | Methoxypyridine | Similar structure but without nitro substitution; used in pharmaceuticals. |
| 2-Aminopyridine | Aminopyridine | Contains an amino group; known for its biological activity against cancer. |
| 5-Nitro-2-methylpyridine | Nitropyridine | Different substitution pattern; studied for agrochemical applications. |
The uniqueness of 4-Methoxy-3-nitropyridine hydrochloride lies in its combination of both methoxy and nitro groups on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .
X-ray crystallographic analysis of 4-methoxy-3-nitropyridine hydrochloride provides fundamental structural information about the molecular geometry and solid-state packing arrangements. While specific crystallographic data for the hydrochloride salt is limited in the literature, related nitropyridine compounds exhibit characteristic structural features that can be extrapolated to this system.
The compound exhibits a planar pyridine ring system with the nitro and methoxy substituents positioned at the 3 and 4 positions, respectively [1] [2]. Based on analogous structures, the compound likely crystallizes in the orthorhombic crystal system with space group Pbca, which is commonly observed for substituted nitropyridines [1] [2]. The unit cell parameters for related compounds typically range from a = 7.47-14.60 Å, b = 6.28-12.81 Å, and c = 7.30-24.53 Å [1] [3].
Key structural features include:
The molecular packing is stabilized by various intermolecular interactions, including N-H···Cl hydrogen bonds from the protonated pyridine nitrogen to the chloride anion, and C-H···O interactions involving the methoxy group and nitro oxygen atoms [3] [5]. These interactions contribute to the formation of chain-like structures along specific crystallographic directions.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual nuclei in 4-methoxy-3-nitropyridine hydrochloride. The proton and carbon chemical shifts are significantly influenced by the electron-withdrawing nitro group and the electron-donating methoxy substituent.
$$^{1}\text{H}$$ Nuclear Magnetic Resonance Chemical Shifts:
The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum of 4-methoxy-3-nitropyridine hydrochloride exhibits characteristic resonances for the aromatic protons and the methoxy group. The aromatic proton signals typically appear in the range of 8.0-9.0 ppm, with specific assignments as follows:
The methoxy protons appear as a sharp singlet at 3.8-4.1 ppm, representing the three equivalent protons of the -OCH₃ group [6] [7]. The exact chemical shift depends on the solvent system used and the degree of hydrogen bonding.
$$^{13}\text{C}$$ Nuclear Magnetic Resonance Chemical Shifts:
The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule. Expected chemical shifts include:
Solvent effects play a crucial role in determining the tautomeric preferences and nuclear magnetic resonance chemical shifts of 4-methoxy-3-nitropyridine hydrochloride. The compound exists predominantly in a single tautomeric form, but solvent interactions can influence the electronic distribution and observed chemical shifts.
Solvent-Dependent Chemical Shift Variations:
Different solvents produce measurable changes in $$^{1}\text{H}$$ nuclear magnetic resonance chemical shifts due to various intermolecular interactions [8] [9]. The order of solvent effects on chemical shift displacement typically follows: C₅D₅N > dimethylsulfoxide-d₆ > dimethylformamide-d₇ > acetone-d₆ > methanol-d₄ > chloroform-d₁ [8].
Specific solvent effects include:
Tautomeric Equilibrium Considerations:
While 4-methoxy-3-nitropyridine hydrochloride does not exhibit classical tautomerism, solvent effects can influence conformational preferences and electronic delocalization. The methoxy group conformation can adopt different orientations relative to the pyridine ring, with the syn conformation (methoxy oxygen toward nitrogen) being preferred to minimize steric interactions with the nitro group [10] [11].
Temperature and concentration effects also modulate the nuclear magnetic resonance spectrum, with higher temperatures generally causing upfield shifts due to reduced hydrogen bonding interactions [8] [12].
Infrared and Raman spectroscopy provide complementary information about the vibrational modes of 4-methoxy-3-nitropyridine hydrochloride. The spectroscopic features are dominated by characteristic functional group vibrations and ring deformation modes.
Infrared Spectroscopic Characteristics:
The infrared spectrum exhibits several diagnostic absorption bands:
Nitro Group Vibrations:
Aromatic Ring Vibrations:
Methoxy Group Vibrations:
Raman Spectroscopic Features:
Raman spectroscopy complements infrared analysis by providing information about symmetrical vibrations and ring breathing modes:
Ring Breathing Modes:
Symmetric Vibrations:
Fingerprint Region:
The combination of infrared and Raman data provides a comprehensive vibrational fingerprint for structural identification and purity assessment [16] [17].
Mass spectrometry of 4-methoxy-3-nitropyridine hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The compound follows typical fragmentation pathways observed for aromatic nitro compounds and methoxy-substituted pyridines.
Molecular Ion Characteristics:
The molecular ion peak [M+H]⁺ appears at m/z 191, corresponding to the protonated molecular ion of the hydrochloride salt [18] [19]. The base molecular ion may be weak due to the destabilizing effect of the nitro group, which promotes fragmentation [20] [18].
Primary Fragmentation Pathways:
Loss of Nitro Group (NO₂):
Loss of Methoxy Group (OCH₃):
Loss of Nitric Oxide (NO):
Loss of Hydrogen Chloride (HCl):
Secondary Fragmentation Patterns:
Ring Fragmentation:
McLafferty Rearrangements:
Diagnostic Fragment Ions:
The fragmentation pattern serves as a structural fingerprint for identification purposes:
Analytical Applications:
Mass spectrometric fragmentation analysis enables:
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